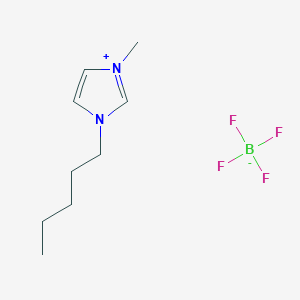

1-Methyl-3-pentylimidazolium tetrafluoroborate

Overview

Description

1-Methyl-3-pentylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C₉H₁₇BF₄N₂. It is part of the imidazolium-based ionic liquids family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make them suitable for a wide range of applications in scientific research and industry.

Mechanism of Action

Target of Action

1-Methyl-3-pentylimidazolium tetrafluoroborate is an ionic liquid Ionic liquids are generally known to interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

It’s known that ionic liquids can interact with biological systems through a variety of mechanisms, including hydrogen bonding, van der waals forces, and electrostatic interactions .

Biochemical Pathways

Ionic liquids can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological macromolecules .

Result of Action

Ionic liquids can potentially induce various molecular and cellular effects due to their ability to interact with a wide range of biological macromolecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the anion of this ionic liquid decomposes slowly in the presence of water . Therefore, the presence of water can potentially influence the action, efficacy, and stability of this compound .

Preparation Methods

The synthesis of 1-methyl-3-pentylimidazolium tetrafluoroborate typically involves the following steps:

Alkylation of Imidazole: The initial step involves the alkylation of imidazole with 1-bromopentane to form 1-pentylimidazole.

Methylation: The 1-pentylimidazole is then methylated using methyl iodide to produce 1-methyl-3-pentylimidazole.

Anion Exchange: Finally, the 1-methyl-3-pentylimidazole undergoes anion exchange with tetrafluoroboric acid to yield this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-pentylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.

Reduction: It can be reduced under specific conditions to yield reduced imidazolium derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-pentylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-3-pentylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

1-Methyl-3-octylimidazolium tetrafluoroborate: This compound has a longer alkyl chain, resulting in different solubility and thermal properties.

1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a shorter alkyl chain, which affects its viscosity and ionic conductivity.

1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound is known for its lower viscosity and higher ionic conductivity compared to this compound.

The uniqueness of this compound lies in its balance of hydrophobicity and ionic conductivity, making it suitable for specific applications where other ionic liquids may not perform as well.

Properties

IUPAC Name |

1-methyl-3-pentylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIQMBNDCKZATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-49-5 | |

| Record name | 1-Methyl-3-pentylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

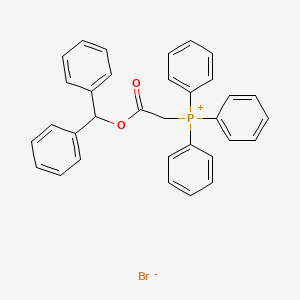

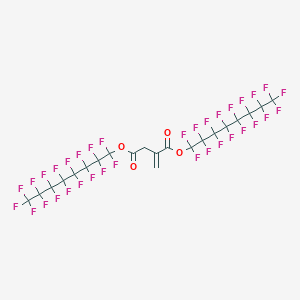

Feasible Synthetic Routes

Q1: What are the fundamental physical properties of 1-Methyl-3-pentylimidazolium tetrafluoroborate?

A1: this compound is characterized by its density, which exhibits a linear relationship with water content over a temperature range of 278.15 to 338.15 K []. This relationship enables the determination of its density at various temperatures through extrapolation. The empirical equation lnρ=0.1201 1-5.79×10-4(T-298.15) describes this behavior, where ρ represents density and T represents temperature. The thermal expansion coefficient, α, is determined as 5.79×10-4 K-1 [].

Q2: How does the structure of this compound influence its properties and applications?

A2: While the provided research doesn't directly address structural characterization techniques like spectroscopy, the studies highlight the significance of the substituent on the imidazolium unit in influencing reactivity []. This suggests that modifications to the alkyl chain length or the anion could impact its physicochemical properties, ultimately affecting its suitability for specific applications.

Q3: How does water content affect the properties of this compound?

A3: Research indicates that the density of this compound is sensitive to water content [, ]. This highlights the importance of controlling water content in applications where precise density control is crucial. Furthermore, understanding the impact of water on properties like viscosity and conductivity is essential for optimizing its performance in various applications.

Q4: What are the potential applications of this compound in chemical synthesis?

A4: this compound demonstrates promising utility as a solvent and catalyst in organic synthesis. A study showcases its efficacy in promoting the synthesis of 2-aryl benzimidazoles []. This reaction proceeds efficiently at room temperature without requiring additional organic solvents, highlighting its potential as an environmentally benign alternative to traditional solvents.

Q5: What theoretical approaches have been used to understand the behavior of this compound?

A5: Researchers have employed Glasser's theory to estimate key thermodynamic properties of this compound, including standard molar entropy, surface excess energy, and crystal energy []. Additionally, the interstice model has been successfully applied to calculate the thermal expansion coefficient, with results aligning well with experimental findings []. These theoretical frameworks contribute to a deeper understanding of the fundamental properties of this IL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B3254736.png)

![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)

![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)

![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)